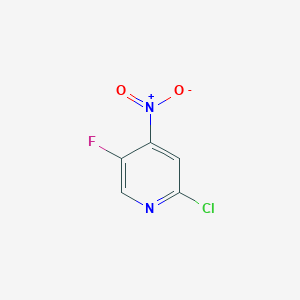

![molecular formula C19H19N3O5S B2748011 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895804-31-6](/img/structure/B2748011.png)

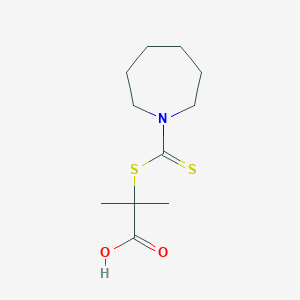

2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, also known as GSK2330672, is a novel selective inhibitor of protein kinase C (PKC) theta. It is a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases.

Scientific Research Applications

Comparative Biological Activity of Pyridazine-Sulfonamide Compounds : A study on a related sulfonamide compound, 4-(3,5-Di-tert-butyl-2-hydroxyphenylamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (LSOAPH2), focused on its structural characterization and biological activity. This research provides insights into the non-radical versus stable radical forms of sulfonamide compounds, underscoring their potential in biological applications (Chatterjee et al., 2022).

Photodynamic Therapy Applications : Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their high singlet oxygen quantum yield. Such compounds are beneficial for photodynamic therapy, a treatment modality for cancer, indicating sulfonamide compounds' role in developing therapeutic agents (Pişkin et al., 2020).

Hydrolysis Mechanism and Environmental Stability : The hydrolysis behavior of triasulfuron, a sulfonamide herbicide, has been examined, showing its stability across various pH levels. This study aids in understanding sulfonamide compounds' degradation pathways, important for environmental chemistry and agricultural applications (Braschi et al., 1997).

Inhibitory Effects on Enzymes : Sulfonamide derivatives have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These compounds offer a potential therapeutic approach for neurological conditions, showcasing sulfonamides' pharmacological relevance (Röver et al., 1997).

Antimicrobial and Antituberculosis Activity : Novel thiourea derivatives bearing a benzenesulfonamide moiety have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. This research highlights sulfonamide compounds' role in addressing infectious diseases and developing new antibiotics (Ghorab et al., 2017).

properties

IUPAC Name |

2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-25-15-7-9-18(17(12-15)26-2)28(23,24)22-14-6-4-5-13(11-14)16-8-10-19(27-3)21-20-16/h4-12,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUAIXIKRGETRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide](/img/structure/B2747930.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)

![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)

![8-chloro-2-(2,3-dimethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2747943.png)

![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2747947.png)

![ethyl 4-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2747951.png)